Methyl (2-methylimidazo[1,2-a]pyridin-3-yl)acetate belongs to the class of imidazo[1,2-a]pyridine derivatives, which are known for their biological activity. These compounds often serve as scaffolds in drug design due to their ability to interact with various biological targets. The specific compound can be classified as an ester, derived from the reaction of 2-methylimidazo[1,2-a]pyridine-3-acetic acid with methanol or methylating agents. Its molecular formula is and it has a CAS number of 17745-07-2, indicating its unique identification in chemical databases.
The synthesis of methyl (2-methylimidazo[1,2-a]pyridin-3-yl)acetate can be performed using various methods. A common approach involves the esterification of 2-methylimidazo[1,2-a]pyridine-3-acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically proceeds under reflux conditions to facilitate the formation of the ester:
Alternative synthetic routes may involve one-pot reactions or microwave-assisted synthesis to improve efficiency and yield .
The molecular structure of methyl (2-methylimidazo[1,2-a]pyridin-3-yl)acetate features a fused imidazole-pyridine ring system. Key structural characteristics include:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy. The specific arrangement of atoms influences its biological activity and interactions with target proteins .
Methyl (2-methylimidazo[1,2-a]pyridin-3-yl)acetate can undergo various chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological properties or for synthesizing related compounds .
The mechanism of action for methyl (2-methylimidazo[1,2-a]pyridin-3-yl)acetate involves its interaction with biological targets such as enzymes or receptors. Preliminary studies suggest that compounds within this class may inhibit certain enzymes like phospholipase A₂ (PLA₂), which plays a role in inflammatory processes . This inhibition could lead to reduced inflammation and pain relief, making it a potential candidate for anti-inflammatory drugs.
Methyl (2-methylimidazo[1,2-a]pyridin-3-yl)acetate exhibits several notable physical and chemical properties:
These properties are crucial for understanding how the compound behaves in different environments and its potential applications .
The applications of methyl (2-methylimidazo[1,2-a]pyridin-3-yl)acetate are diverse:
Multicomponent reactions (MCRs) offer efficient single-pot assembly of complex heterocycles. For methyl (2-methylimidazo[1,2-a]pyridin-3-yl)acetate derivatives, a pivotal strategy employs 2-aminopyridines, arylglyoxals, and Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione). This reaction proceeds via:
Table 1: Multicomponent Synthesis Scope
2-Aminopyridine | Arylglyoxal | Product | Yield (%) |
---|---|---|---|
2-Amino-5-methylpyridine | 4-Cl-C₆H₄C(O)CHO | Methyl 2-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetate | 78 |
2-Amino-4-fluoropyridine | 4-CH₃-C₆H₄C(O)CHO | Methyl 2-(7-fluoro-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate | 72 |
2-Amino-3-bromopyridine | C₆H₅C(O)CHO | Methyl 2-(8-bromo-2-phenylimidazo[1,2-a]pyridin-3-yl)acetate | 68 |
C3-functionalization of preformed imidazo[1,2-a]pyridine cores relies on electrophilic aromatic substitution. Lanthanide triflates, particularly Y(OTf)₃, catalyze three-component aza-Friedel–Crafts reactions between:
Mechanism:Y(OTf)₃ activates aldehydes via Lewis acid coordination, forming iminium ions with amines. The electron-rich C3 position of imidazo[1,2-a]pyridines attacks this electrophile regioselectively [7] [10].
Optimized Conditions:
Table 2: Y(OTf)₃-Catalyzed C3 Alkylation Scope
Imidazo[1,2-a]pyridine | Aldehyde | Amine | Product | Yield (%) |
---|---|---|---|---|
2-Phenylimidazo[1,2-a]pyridine | 4-O₂N-C₆H₄CHO | Morpholine | Methyl 2-(2-phenyl-3-(4-nitrophenyl)(morpholinomethyl)imidazo[1,2-a]pyridin-3-yl)acetate* | 88 |
6-Methylimidazo[1,2-a]pyridine | C₆H₅CHO | Piperidine | Methyl 2-(6-methyl-3-(phenyl)(piperidin-1-yl)methyl)imidazo[1,2-a]pyridin-3-yl)acetate* | 82 |
7-Chloroimidazo[1,2-a]pyridine | 4-CH₃O-C₆H₄CHO | Thiomorpholine | Methyl 2-(7-chloro-3-(4-methoxyphenyl)(thiomorpholinomethyl)imidazo[1,2-a]pyridin-3-yl)acetate* | 75 |
*Acetate ester pre-installed at C3 position.
Metal-free strategies enhance sustainability and reduce purification burdens. Two methods dominate:
Table 3: Catalyst-Free vs. Catalyzed Synthesis
Method | Conditions | Reaction Time | Yield Range | Limitations |
---|---|---|---|---|
Ultrasound/KI-TBHP | H₂O, 60°C, ultrasound | 15–30 min | 80–92% | Limited to α-haloketone precursors |
Thermal Condensation | DMF, 120°C, reflux | 4–8 h | 60–75% | Moderate yields with electron-deficient pyridines |
Y(OTf)₃ Catalysis | Toluene, 110°C | 12 h | 70–90% | Requires anhydrous conditions |
Palladium catalysis enables C–C/C–N bond formation under mild conditions. Key approaches:
Table 4: Palladium-Catalyzed Cyclization Scope
Precursor | Catalyst System | Product | Yield (%) |
---|---|---|---|
2-Amino-1-(3-phenylpropargyl)pyridinium bromide | Pd(OAc)₂/PPh₃ | Methyl 2-(2-methyl-6-phenylimidazo[1,2-a]pyridin-3-yl)acetate | 85 |
2-Amino-5-bromo-1-(but-2-yn-1-yl)pyridinium chloride | PdCl₂(PPh₃)₂/CuI | Methyl 2-(8-bromo-2-propylimidazo[1,2-a]pyridin-3-yl)acetate | 78 |
2-Amino-1-(2-(4-fluorophenyl)ethynyl)pyridine | Pd(OAc)₂/XPhos | Methyl 2-(2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acetate | 82 |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1